4-(Ethanesulfonamidomethyl)benzoic acid
Description
4-(Ethanesulfonamidomethyl)benzoic acid is a benzoic acid derivative featuring an ethanesulfonamide group (-SO₂NH₂-CH₂CH₃) attached to the para position of the benzene ring via a methylene (-CH₂-) linker. This structure combines the carboxylic acid moiety, which confers hydrophilicity and hydrogen-bonding capacity, with a sulfonamide group known for its role in enzyme inhibition and bioactivity modulation.
Properties
IUPAC Name |
4-[(ethylsulfonylamino)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-2-16(14,15)11-7-8-3-5-9(6-4-8)10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMGZAOEJSQMLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethanesulfonamidomethyl)benzoic acid typically involves the reaction of 4-(chloromethyl)benzoic acid with ethanesulfonamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the ethanesulfonamide group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Ethanesulfonamidomethyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ethanesulfonamide group to an amine group.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-(Ethanesulfonamidomethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(ethanesulfonamidomethyl)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
The structural and functional attributes of 4-(ethanesulfonamidomethyl)benzoic acid are compared below with key analogues identified in the evidence.
Structural Analogues with Sulfonamide Moieties
(a) 4-(N-(4-Methoxyphenyl)sulfamoyl)benzoic acid
- Structure : Benzoic acid with a sulfamoyl (-SO₂NH-) group directly attached to the benzene ring; the nitrogen is substituted with a 4-methoxyphenyl group.
- Key Differences : Lacks the methylene spacer and ethane chain present in the target compound. The methoxy group introduces electron-donating effects, altering electronic properties compared to the aliphatic ethane group .
- Similarity Score : 1.00 (identical core sulfamoyl-benzoic acid structure but differing substituents) .
(b) 4-[(2-Fluorophenyl)sulfonylamino]benzoic Acid
- Structure : Direct sulfonamide linkage (without methylene spacer) to a 2-fluorophenyl group.
(c) 2-{4-[Acetyl(ethyl)amino]benzenesulfonamido}benzoic Acid
- Structure : Features a sulfonamido group linked to an acetylated ethylamine side chain.
- Key Differences : The acetyl-ethylamine substituent introduces both hydrophobic and hydrogen-bonding properties, differing from the simpler ethanesulfonamide group in the target compound .
Analogues with Alternative Substituents
(a) 4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)benzoic Acid Derivatives
- Structure: Benzoic acid with a dihydroisoquinoline-methyl group.
(b) 4-(3-Chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic Acid
- Structure: Benzoic acid conjugated to an azetidinone ring with chloro and hydroxyphenyl substituents.
Biological Activity
4-(Ethanesulfonamidomethyl)benzoic acid, a compound belonging to the sulfonamide class, exhibits a range of biological activities primarily attributed to its sulfonamide functional group. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₁₁N₁O₄S
- CAS Number : 7697-28-1
This compound features a benzoic acid moiety with an ethanesulfonamidomethyl substituent, which is crucial for its biological interactions.
Mechanisms of Biological Activity
-
Antimicrobial Properties :
- Sulfonamides, including this compound, are known for their antibacterial activity. They inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for folate synthesis in bacteria. This competitive inhibition disrupts the synthesis of folate, essential for nucleic acid production, thereby hindering bacterial proliferation.
-
Anti-inflammatory Effects :
- The compound has shown potential anti-inflammatory activity. Research indicates that sulfonamides can modulate inflammatory pathways, possibly through the inhibition of cyclooxygenase enzymes (COX), which are involved in the synthesis of pro-inflammatory prostaglandins.
-
Antitumor Activity :
- Preliminary studies suggest that sulfonamide derivatives may exhibit antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific pathways involved may include the modulation of cell cycle regulators and apoptotic factors.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Antitumor | Induction of apoptosis in cancer cell lines |
Case Study: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be within the range effective for clinical applications, suggesting its potential use as an antimicrobial agent in therapeutic settings.
Case Study: Anti-inflammatory Mechanism
In another investigation focusing on its anti-inflammatory properties, researchers treated human monocyte-derived macrophages with this compound. The results indicated a marked decrease in the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may serve as a therapeutic agent in conditions characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
